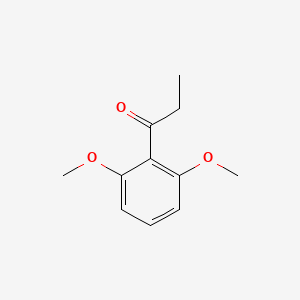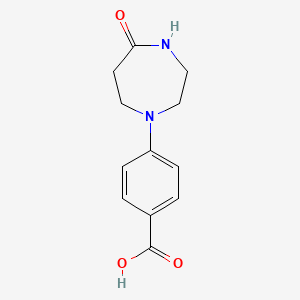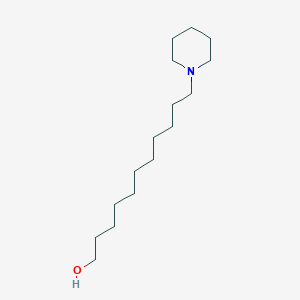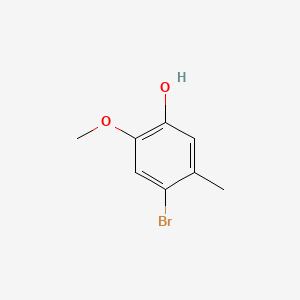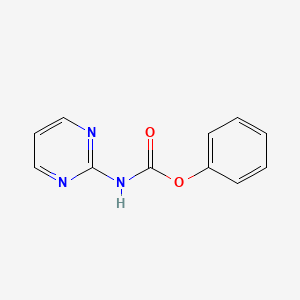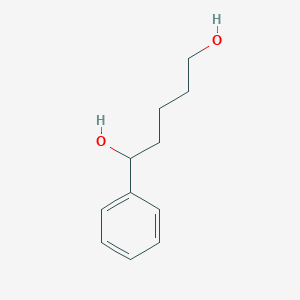
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoropropyl chain, and a pyrrolidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluoropropyl Chain: The fluoropropyl chain is introduced via a nucleophilic substitution reaction using a fluorinated alkyl halide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluoropropyl or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is explored for its use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-tert-Butyl (3-chloropropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-bromopropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-iodopropyl)(pyrrolidin-3-yl)carbamate
Uniqueness
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is unique due to the presence of the fluorine atom in the propyl chain. This fluorine atom can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from its halogenated analogs.
Propiedades
Fórmula molecular |
C12H23FN2O2 |
|---|---|
Peso molecular |
246.32 g/mol |
Nombre IUPAC |
tert-butyl N-(3-fluoropropyl)-N-[(3S)-pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)15(8-4-6-13)10-5-7-14-9-10/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
LHOUWDGVLOEFHT-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(CCCF)[C@H]1CCNC1 |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCF)C1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


